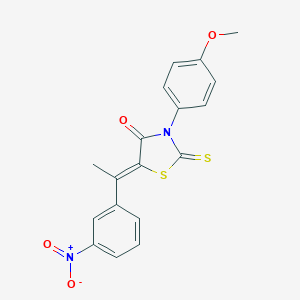![molecular formula C20H18N4O3S B241524 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in the scientific literature.
Mécanisme D'action
The mechanism of action of compound X is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, compound X has been shown to inhibit the activity of AKT, a key signaling pathway involved in cancer cell survival. Additionally, compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. In vitro studies have shown that compound X can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the formation of reactive oxygen species (ROS). In vivo studies have shown that compound X can inhibit tumor growth and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using compound X in lab experiments is its potent anti-cancer activity, making it a useful tool for studying cancer biology and therapeutic development. Additionally, compound X has been shown to have a favorable toxicity profile, making it a safe compound to work with in the laboratory. However, one limitation of using compound X in lab experiments is its complex synthesis method, which may limit its availability and reproducibility.
Orientations Futures
There are several future directions for research on compound X. One direction is to further investigate its mechanism of action and identify the specific targets involved in its anti-cancer activity. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future research could focus on developing more efficient and scalable synthesis methods for compound X to improve its availability and reproducibility.
Conclusion:
In conclusion, compound X is a chemical compound with significant potential for therapeutic applications, particularly in the treatment of cancer. Its potent anti-cancer activity, favorable toxicity profile, and potential for use in other diseases make it a promising compound for further research. However, its complex synthesis method and limited availability may present challenges in its use in lab experiments. Future research should focus on further investigating its mechanism of action and exploring its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis method for compound X involves several steps, including the synthesis of the starting materials and the subsequent reaction to form the final product. The starting materials used in the synthesis of compound X include pyridine-3-carboxaldehyde, 2-thiophenecarboxylic acid, and imidazole-1-propionic acid. The reaction between these starting materials is catalyzed by a base to form compound X.
Applications De Recherche Scientifique
Compound X has been studied extensively for its potential therapeutic applications. One of the most promising applications of compound X is in the treatment of cancer. Studies have shown that compound X has potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, compound X has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases.
Propriétés
Formule moléculaire |
C20H18N4O3S |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-pyridin-3-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H18N4O3S/c25-18(15-5-2-11-28-15)16-17(14-4-1-6-21-12-14)24(20(27)19(16)26)9-3-8-23-10-7-22-13-23/h1-2,4-7,10-13,17,26H,3,8-9H2 |
Clé InChI |
KPQPCBUXDKULRJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4 |
SMILES canonique |
C1=CC(=CN=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)
![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)

![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)

![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)




![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)